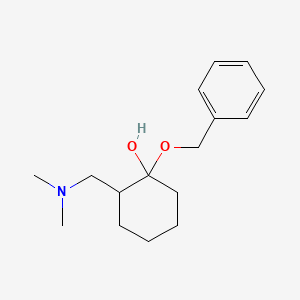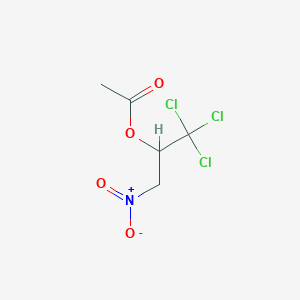
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is a chemical compound with the molecular formula C5H6Cl3NO4. It is known for its unique structure, which includes a trichloromethyl group and a nitro group attached to a propan-2-yl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate typically involves the reaction of trichloropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the nitration process. The resulting product is then acetylated using acetic anhydride to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trichloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with a double bond instead of an acetate group.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: Contains a nitro group and a trichloromethyl group but with a different backbone
Uniqueness
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is unique due to its combination of a trichloromethyl group and a nitro group on a propan-2-yl acetate backbone. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
761-07-9 |
|---|---|
Formule moléculaire |
C5H6Cl3NO4 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
(1,1,1-trichloro-3-nitropropan-2-yl) acetate |
InChI |
InChI=1S/C5H6Cl3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3 |
Clé InChI |
IZCQFYTXKWWSMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


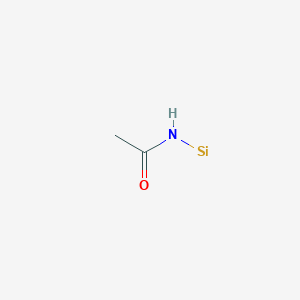
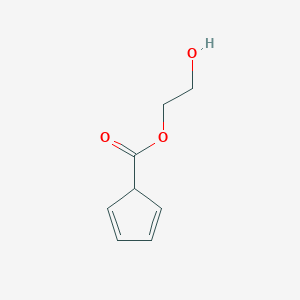
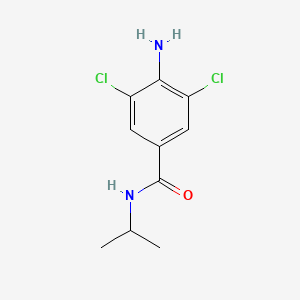
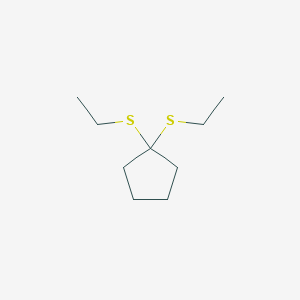
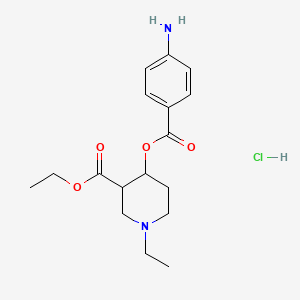

![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
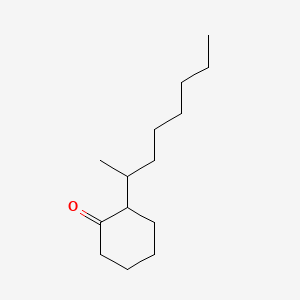

![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
